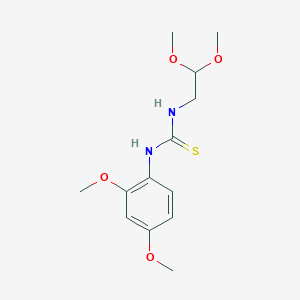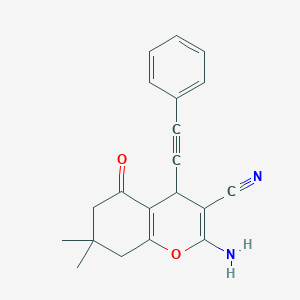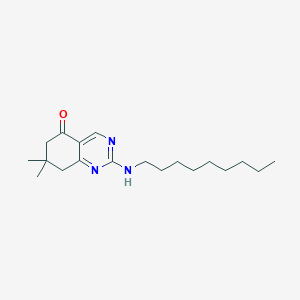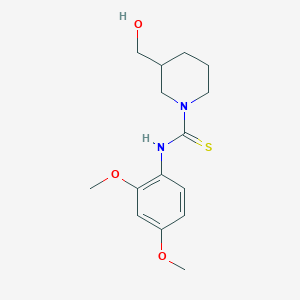![molecular formula C27H30N2O3S B215843 N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of DMHP is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including antipsychotic, antidepressant, anticancer, and neuroprotective effects. DMHP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. DMHP has also been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages for lab experiments, including its unique structure, high affinity for the sigma-1 receptor, and potential as a scaffold for the design of new drugs. However, DMHP has several limitations, including its low solubility in water and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of DMHP. One direction is the development of new DMHP derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of DMHP and its potential as a drug lead compound for the treatment of various diseases. Additionally, the study of the sigma-1 receptor and its role in various physiological processes is an area of active research that could lead to new insights into the pharmacological effects of DMHP.
Synthesemethoden
DMHP has been synthesized using various methods, including the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl chloride followed by reaction with thiourea. Another method involves the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl bromide followed by reaction with thiourea. The yield of DMHP using these methods ranges from 40% to 80%.
Wissenschaftliche Forschungsanwendungen
DMHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMHP has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to have potential antipsychotic and antidepressant effects.
In pharmacology, DMHP has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMHP has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. DMHP has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In medicinal chemistry, DMHP has been studied for its potential as a scaffold for the design of new drugs. DMHP has a unique structure that can be modified to create new compounds with improved pharmacological properties.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
|---|---|
Molekularformel |
C27H30N2O3S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2O3S/c1-31-23-13-14-24(25(19-23)32-2)28-26(33)29-17-15-22(16-18-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,22,30H,15-18H2,1-2H3,(H,28,33) |
InChI-Schlüssel |
ULCHUAYMSNTJHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)



![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)


![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)